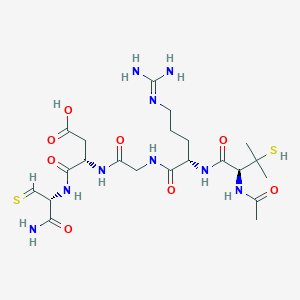

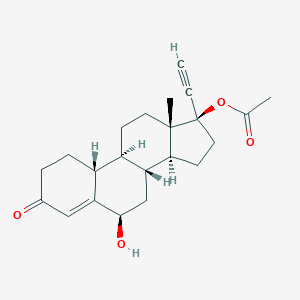

6|A-Hydroxy Norethindrone Acetate

説明

6|A-Hydroxy Norethindrone Acetate is a derivative of Norethindrone Acetate . Norethindrone Acetate is a synthetic, orally active progestin, which is the acetic acid ester of norethindrone . It is used as a hormonal contraceptive and in the treatment of gynecological disorders such as abnormal uterine bleeding .

Synthesis Analysis

The synthesis of 6|A-Hydroxy Norethindrone Acetate involves oxidation of the A and/or B rings of the parent compounds . Oxidation of the heteroannular 3,5 dienyl acetate derivative of Norethindrone Acetate resulted in the 6 alpha-hydroxy, 6 beta-hydroxy and 6-keto Norethindrone Acetate .Molecular Structure Analysis

The molecular formula of 6|A-Hydroxy Norethindrone Acetate is C22H28O4 . The molecular weight is 356.46 g/mol .Chemical Reactions Analysis

Norethindrone Acetate undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation . The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites .Physical And Chemical Properties Analysis

Norethindrone Acetate is a white to yellowish-white, crystalline powder . The molecular weight of Norethindrone Acetate is 324.4565 .科学的研究の応用

Hormonal Therapy and Contraceptive Use

NETA has been a subject of interest in the development and evaluation of long-acting contraceptive devices. A review on the use of a single silastic implant releasing NETA highlighted its high contraceptive efficacy, indicating a significant reduction in pregnancy rates among women. This device demonstrates promise due to its acceptability and minimal disturbance in hormonal profiles (Sarkar Nn, 1982). Additionally, research into the pharmacology and toxicology of NETA, in combination with ethinyl estradiol in experimental animals, supports its safety and efficacy in oral contraceptive formulations, with minimal health risks to humans (W. E. Maier & J. Herman, 2001).

Therapeutic Applications Beyond Contraception

Studies have also investigated the therapeutic applications of NETA beyond contraception. NETA's role in hormone replacement therapy (HRT) has been examined, with findings suggesting positive effects on postmenopausal bone metabolism and a potential for superior bleeding control and endometrial protection compared to other progestogens. These benefits extend to the management of symptoms associated with menopause, such as hot flushes, without negatively impacting serum lipids and lipoproteins (B. Riis, H. Lehmann, & C. Christiansen, 2002).

Pharmacokinetic and Clinical Efficacy in Endometriosis Management

The pharmacokinetics and clinical efficacy of NETA for treating pain associated with endometriosis reveal its role in inducing decidualization within the ectopic endometrium, ameliorating pain symptoms, and preventing post-surgical disease recurrence. NETA, alongside other progestins, has demonstrated effectiveness in randomized controlled studies, supporting its use in oral progestin-only treatment for pelvic pain linked to endometriosis (F. Barra, C. Scala, & S. Ferrero, 2018).

Innovation in Hormonal Contraceptives

In the realm of hormonal contraceptives, NETA has played a role in the development of new formulations and methods. The exploration of lower doses of NETA in oral contraceptives and its combination with estrogen in intravaginal rings to reduce bleeding frequency showcases the ongoing innovation in contraceptive technology. These advancements reflect the compound's versatility and its importance in creating effective long-term contraception solutions (R. Lobo & F. Stanczyk, 1994).

Safety And Hazards

特性

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-VIHHZYQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462114 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6|A-Hydroxy Norethindrone Acetate | |

CAS RN |

6856-27-5 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[5,6-13C2]Glucose](/img/structure/B118891.png)